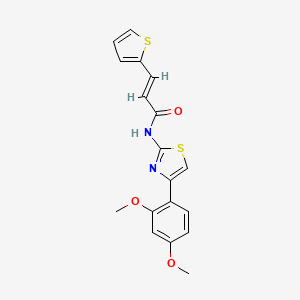![molecular formula C28H25N5O4S B2961691 N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024131-37-0](/img/structure/B2961691.png)
N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinazolinone ring, a benzyl group, a methoxyaniline group, a sulfanyl group, and an acetamide group.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the imidazole ring can participate in various reactions due to its aromaticity and the presence of nitrogen atoms . The sulfanyl group could potentially undergo oxidation or substitution reactions.Applications De Recherche Scientifique
Theoretical Investigation and Drug Utilization
A theoretical investigation into antimalarial sulfonamides, including compounds structurally related to the specified chemical, utilized computational calculations and molecular docking studies. These compounds demonstrated significant antimalarial activity in vitro with IC50 values of <30µM, exhibiting low cytotoxicity at effective concentrations. Molecular docking revealed small energy affinity against key Plasmodium enzymes, suggesting their potential as COVID-19 therapeutics due to interactions with SARS-CoV-2 main protease and Spike Glycoprotein, indicating broad-spectrum antiviral and antimalarial applications (Fahim & Ismael, 2021).
Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity
Novel quinazoline and acetamide derivatives, similar in structure to the chemical of interest, have shown significant anti-ulcerogenic and anti-ulcerative colitis activities. These compounds provided curative effects against ulcer models with higher effectiveness than standard treatments, indicating their potential as safer therapeutic agents for peptic ulcer and ulcerative colitis without adverse effects on liver and kidney functions (Alasmary et al., 2017).
Antimicrobial and Antifungal Activities
Synthesized analogs of the specified compound have shown significant biological activity against various microbial strains. These studies reveal the potential of such compounds in developing new antimicrobial and antifungal agents, highlighting their utility in addressing drug-resistant infections (ANISETTI & Reddy, 2012).
Radiomodulatory Effects and Antioxidant Enzyme Induction
Quinazolinone derivatives with sulfonamide moiety have been studied for their ability to induce antioxidant enzymes like NQO1, demonstrating radiomodulatory effects and reduced oxidative stress in irradiated models. These compounds, including structures analogous to the specified chemical, have shown potential in enhancing the survival of irradiated models, suggesting their application in radiation protection and as adjuvant therapies in cancer treatment (Soliman et al., 2020).
Synthesis and Activity of Novel Sulfonamide Derivatives
The synthesis and exploration of novel sulfonamide derivatives related to the chemical have revealed their good antimicrobial properties. Computational and theoretical studies support the experimental findings, offering insights into the design of new compounds with enhanced biological activities (Fahim & Ismael, 2019).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. Many imidazole derivatives show diverse biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
N-benzyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4S/c1-37-20-11-7-10-19(14-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)15-24(34)29-16-18-8-3-2-4-9-18/h2-14,23H,15-17H2,1H3,(H,29,34)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYOODVAPSSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2961608.png)

![9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2961611.png)


![3-cyclopentyl-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2961615.png)
![pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2961618.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)
![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)

